molecular formula C7H14N2S B3024304 2,2,4,4-Tetramethylimidazolidine-5-thione CAS No. 2582-16-3

2,2,4,4-Tetramethylimidazolidine-5-thione

Cat. No.: B3024304
CAS No.: 2582-16-3
M. Wt: 158.27 g/mol
InChI Key: BOXUTHGPSCJJCG-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylimidazolidine-5-thione is a useful research compound. Its molecular formula is C7H14N2S and its molecular weight is 158.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87747. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,2,5,5-Tetramethylimidazolidine-4-thione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with copper(I) ions, forming bi- and trinuclear complexes that exhibit significant antibacterial activity . These interactions suggest that 2,2,5,5-Tetramethylimidazolidine-4-thione can bind to metal ions, potentially influencing the activity of metalloenzymes and other metal-dependent proteins. The nature of these interactions often involves coordination bonds between the sulfur atom of the thione group and the metal ions.

Cellular Effects

The effects of 2,2,5,5-Tetramethylimidazolidine-4-thione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA and albumins suggests that it can affect gene expression by binding to DNA . Additionally, the antibacterial activity of its copper complexes indicates that it can disrupt bacterial cell function, potentially by interfering with essential metabolic pathways and enzyme activities.

Molecular Mechanism

At the molecular level, 2,2,5,5-Tetramethylimidazolidine-4-thione exerts its effects through several mechanisms. It can form stable complexes with metal ions, which can then interact with biomolecules such as DNA and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the binding of 2,2,5,5-Tetramethylimidazolidine-4-thione to copper ions can result in the formation of complexes that inhibit bacterial enzymes, thereby exerting antibacterial effects . Additionally, its ability to intercalate into DNA suggests a potential mechanism for altering gene expression.

Temporal Effects in Laboratory Settings

The stability and effects of 2,2,5,5-Tetramethylimidazolidine-4-thione over time in laboratory settings are important for understanding its long-term impact on cellular function. Studies have shown that its complexes with copper ions remain stable over extended periods, maintaining their antibacterial activity . The degradation of the compound and its complexes can occur under certain conditions, which may influence their effectiveness and safety in long-term applications.

Dosage Effects in Animal Models

The effects of 2,2,5,5-Tetramethylimidazolidine-4-thione vary with different dosages in animal models. At lower doses, the compound and its complexes exhibit beneficial effects, such as antibacterial activity, without significant toxicity . At higher doses, toxic effects can emerge, including potential damage to liver and kidney function. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2,2,5,5-Tetramethylimidazolidine-4-thione is involved in several metabolic pathways, particularly those related to metal ion metabolism. Its interaction with copper ions suggests that it may influence copper homeostasis and related enzymatic activities . Additionally, the compound’s effects on DNA and protein interactions indicate that it could impact broader metabolic processes, including those involved in gene expression and protein synthesis.

Transport and Distribution

Within cells and tissues, 2,2,5,5-Tetramethylimidazolidine-4-thione is transported and distributed through interactions with transport proteins and binding to cellular components. Its ability to form stable complexes with metal ions facilitates its transport across cell membranes and its accumulation in specific cellular compartments . These properties are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2,2,5,5-Tetramethylimidazolidine-4-thione is influenced by its interactions with cellular components and post-translational modifications. The compound is often found in the nucleus, where it can interact with DNA, and in the cytoplasm, where it can bind to proteins and enzymes . These localizations are essential for its role in regulating gene expression and enzymatic activities.

Properties

IUPAC Name

2,2,5,5-tetramethylimidazolidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXUTHGPSCJJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)NC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180475
Record name 5-Imidazolidinethione, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2582-16-3
Record name 2,2,5,5-Tetramethyl-4-imidazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2582-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Imidazolidinethione, 2,2,4,4-tetramethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2582-16-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87747
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Record name 5-Imidazolidinethione, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-5-imidazolidinethione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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